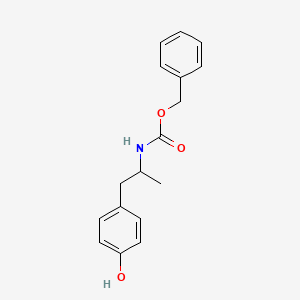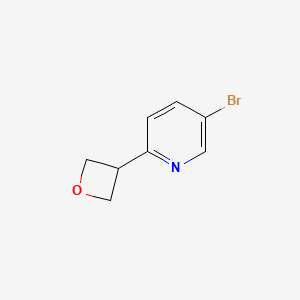
5-Bromo-2-(oxetan-3-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(oxetan-3-yl)pyridine: is a chemical compound with the molecular formula C8H8BrNO. It is a pyridine derivative where a bromine atom is substituted at the 5th position and an oxetane ring is attached at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxetan-3-yl)pyridine typically involves the bromination of 2-(oxetan-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(oxetan-3-yl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Heck cross-coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.
Major Products:
- Substitution reactions yield derivatives like 2-(oxetan-3-yl)pyridine-5-amine, 2-(oxetan-3-yl)pyridine-5-thiol, etc.
- Cross-coupling reactions produce various aryl or vinyl-substituted pyridine derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-2-(oxetan-3-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds and natural product analogs .
Biology and Medicine: Its unique structure allows for the exploration of novel drug candidates targeting various biological pathways .
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(oxetan-3-yl)pyridine in biological systems is not fully elucidated. its structure suggests it could interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The oxetane ring may enhance the compound’s stability and bioavailability by influencing its physicochemical properties .
Comparison with Similar Compounds
- 2-Bromo-5-(oxetan-3-yl)pyridine
- 5-Bromo-2-(oxetan-3-yloxy)pyridine
- 2,3-Diamino-5-bromopyridine
Comparison: 5-Bromo-2-(oxetan-3-yl)pyridine is unique due to the presence of both a bromine atom and an oxetane ring, which confer distinct reactivity and stability. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields .
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-2-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-1-2-8(10-3-7)6-4-11-5-6/h1-3,6H,4-5H2 |
InChI Key |
SQJRYUXDOHOIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


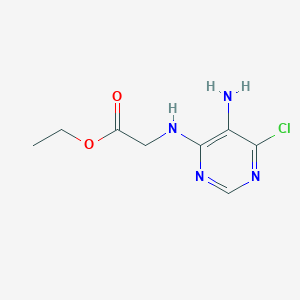

![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
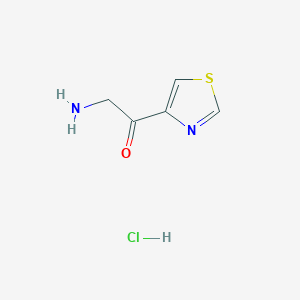
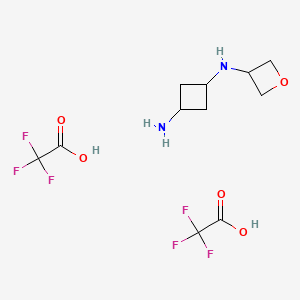
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)
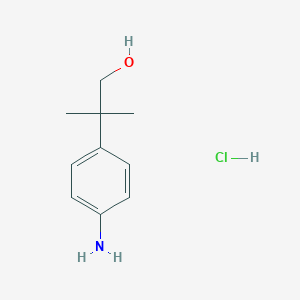
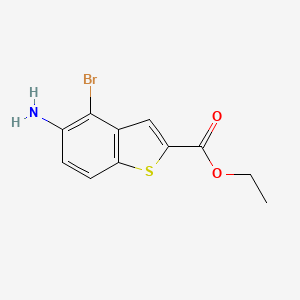
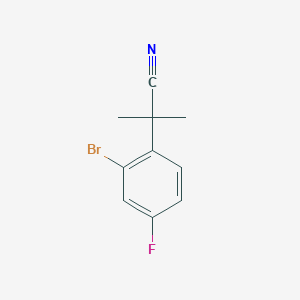
![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)
